The compound (1R,3R)-2-Acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind is a synthetic organic molecule notable for its complex structure that combines a benzodioxole moiety with a tetrahydropyridoindole framework. This compound is classified under the category of heterocyclic compounds and is primarily utilized in pharmaceutical research due to its potential biological activities.
This compound is synthesized through multi-step chemical reactions involving various reagents and conditions. It serves as an intermediate in the synthesis of other biologically active compounds, particularly in the field of medicinal chemistry.
The compound belongs to the class of tetrahydropyridoindoles, which are known for their diverse pharmacological properties. Its structural features suggest potential applications in drug development, particularly in targeting specific enzymes and receptors.
The synthesis of (1R,3R)-2-Acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind typically involves several key steps:
The synthesis often requires careful control of reaction conditions including temperature, pH, and solvent choice to achieve high yields and purity. The use of protecting groups may also be necessary to prevent unwanted side reactions during multi-step synthesis.
The molecular formula for (1R,3R)-2-Acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind is with a molecular weight of approximately 342.35 g/mol. The structure features a tetrahydropyridoindole core fused with a benzodioxole ring system.
The compound can be represented using various structural notations:
C[C@H]1CC(C2=CC=CC=C2N3)=C3[C@@H](C4=CC=C5C(OCO5)=C4)N1=O
InChI=1S/C19H18N2O4/c1-11(20)10-12-14(21)15(22)16(12)19(25)23-17(24)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,21,22)/t11-,12+/m0/s1
The compound participates in various chemical reactions that modify its structure or introduce new functional groups. Key reactions include:
These reactions often involve catalysts or specific reagents tailored to achieve desired transformations while maintaining structural integrity.
The mechanism of action for (1R,3R)-2-Acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind involves its interaction with biological targets such as enzymes and receptors. The compound may modulate their activity through specific binding interactions that influence signal transduction pathways and metabolic processes.
Research indicates that compounds within this class can exhibit significant biological activity by affecting neurotransmitter systems or other cellular signaling pathways relevant to therapeutic applications.
The compound exhibits typical characteristics of organic molecules including:
Key chemical properties include:
(1R,3R)-2-Acetyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]ind has potential applications in:
Understanding this compound's properties and behavior is crucial for leveraging its capabilities in drug development and other scientific research domains.
CAS No.:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 69722-44-7
CAS No.: 1704-69-4